molecular formula C30H40O6 B1666480 Absinthin CAS No. 1362-42-1

Absinthin

Cat. No.: B1666480
CAS No.: 1362-42-1
M. Wt: 496.6 g/mol
InChI Key: PZHWYURJZAPXAN-ILOFNVQHSA-N
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Mechanism of Action

Target of Action

Absinthin, a naturally produced triterpene lactone from the plant Artemisia absinthium , primarily targets the bitter taste receptor hTAS2R46 . This receptor subtype is the specific target of this compound, one of the most potent bitter agents . The TAS2R46 receptor is a G protein-coupled receptor first described in the gustatory system but has also been shown to have extraoral localizations, including airway smooth muscle (ASM) cells .

Mode of Action

This compound acts as an agonist of the hTAS2R46 receptor . This effect is inhibited by the potent human TAS2R46 antagonist 3 -hydroxydihydrocostunolide and is no longer evident in hTAS2R46-silenced ASM cells, indicating that it is hTAS2R46-dependent .

Biochemical Pathways

The activation of the TAS2R46 receptor by this compound leads to a reduction in cytosolic histamine-induced Ca2+ rises and simultaneously increases Ca2+ influx into mitochondria . This suggests that this compound influences the calcium regulation downstream of TAS2R activation .

Pharmacokinetics

It is known that the compound shows biological activity and has shown promise as an anti-inflammatory agent .

Result of Action

The activation of the TAS2R46 receptor by this compound leads to a reduction in cytosolic histamine-induced Ca2+ rises and simultaneously increases Ca2+ influx into mitochondria . This suggests that this compound influences the calcium regulation downstream of TAS2R activation . This modulation of calcium levels could potentially have various molecular and cellular effects, depending on the specific cell type and context.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in the environment, such as the potent human TAS2R46 antagonist 3 -hydroxydihydrocostunolide, can inhibit the action of this compound . Additionally, the efficacy and stability of this compound could potentially be influenced by factors such as pH, temperature, and the presence of other biochemical substances.

Biochemical Analysis

Biochemical Properties

Absinthin interacts with various enzymes, proteins, and other biomolecules. The presence of thujone, a major bioactive component of the essential oil in Artemisia absinthium, is responsible for the pharmacological and toxicological properties of this compound .

Cellular Effects

This compound influences cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism. Its effects are primarily due to the presence of thujone .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Again, these effects are largely attributed to the presence of thujone .

Properties

IUPAC Name

(1R,2R,5S,8S,9S,12S,13R,14S,15S,16R,17S,20S,21S,24S)-12,17-dihydroxy-3,8,12,17,21,25-hexamethyl-6,23-dioxaheptacyclo[13.9.2.01,16.02,14.04,13.05,9.020,24]hexacosa-3,25-diene-7,22-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40O6/c1-12-11-18-20-21(30(12)24(18)29(6,34)10-8-17-14(3)27(32)36-25(17)30)15(4)19-22(20)28(5,33)9-7-16-13(2)26(31)35-23(16)19/h11,13-14,16-18,20-25,33-34H,7-10H2,1-6H3/t13-,14-,16-,17-,18+,20-,21-,22-,23-,24-,25-,28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHWYURJZAPXAN-ILOFNVQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(C3C4C5C=C(C6(C4C(=C3C2OC1=O)C)C5C(CCC7C6OC(=O)C7C)(C)O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]([C@@H]3[C@H]4[C@H]5C=C([C@@]6([C@H]4C(=C3[C@H]2OC1=O)C)[C@@H]5[C@@](CC[C@@H]7[C@@H]6OC(=O)[C@H]7C)(C)O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70929294
Record name Absinthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1362-42-1
Record name Absinthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1362-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Absinthin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001362421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Absinthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABSINTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE5992O64P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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